1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde
Description
Historical Context of Functionalized Pyrrole Research
The study of pyrrole derivatives dates to 1834, when Runge first isolated pyrrole from coal tar. Early research focused on elucidating the aromaticity and reactivity of the pyrrole core, which differs from benzene due to nitrogen's electron-donating effects. The discovery of porphobilinogen—a trisubstituted pyrrole precursor to heme and chlorophyll—highlighted the biological relevance of functionalized pyrroles. By the mid-20th century, advances in formylation techniques, such as the Vilsmeier-Haack reaction, enabled regioselective introduction of aldehyde groups at the 2-position of pyrroles. This breakthrough facilitated the synthesis of pyrrole-2-carbaldehydes, including brominated variants. The integration of aryl groups via N-arylation, pioneered using Ullmann and Buchwald-Hartwig couplings, further expanded the diversity of substituted pyrroles. These historical developments laid the groundwork for synthesizing complex derivatives like 1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde.
Position within N-Arylated Pyrrole-2-Carbaldehyde Compound Classification
N-Arylated pyrrole-2-carbaldehydes are classified based on aryl substituents and halogenation patterns. The target compound occupies a distinct niche due to its dibrominated phenyl group and aldehyde functionality:
This classification underscores its role as an electron-deficient pyrrole derivative, favoring participation in nucleophilic aromatic substitutions and cross-coupling reactions. The aldehyde group provides a handle for further functionalization via condensation or reduction, distinguishing it from non-formylated bromopyrroles.
Academic and Industrial Research Significance
In academia, this compound serves as a model substrate for studying:
- Palladium-catalyzed couplings : Its aryl bromide groups participate in Suzuki-Miyaura and Ullmann reactions, enabling the construction of biaryl systems.
- Supramolecular chemistry : The planar pyrrole core and bromine atoms facilitate halogen bonding, useful in crystal engineering.
- Natural product analogs : Structural similarities to marine bromopyrrole alkaloids drive investigations into antimicrobial and anticancer activities.
Industrially, it finds applications in:
- Materials science : As a precursor for conductive polymers and organic semiconductors, where bromine atoms enhance oxidative stability.
- Pharmaceutical intermediates : The aldehyde group is leveraged in Schiff base formation for drug candidate libraries.
Relationship to Other Brominated Pyrrole Derivatives
The compound’s reactivity and applications are contextualized by comparing it to related brominated pyrroles:
The 2,4-dibromophenyl moiety enhances steric bulk compared to monobrominated analogs, influencing regioselectivity in metal-catalyzed reactions. Unlike chlorinated derivatives, bromines provide better leaving-group ability in nucleophilic substitutions.
Recent Research Trends and Scientific Interest
Current studies focus on:
- Sustainable synthesis : Pd/keYPhos-catalyzed N-arylation at low catalyst loadings (0.8 mol%) using aryl chlorides, reducing reliance on expensive brominated reagents.
- Microwave-assisted formylation : Accelerating Vilsmeier-Haack reactions to achieve 5-formylation in under 1 hour, improving yields for pyrrole-2-carbaldehydes.
- Late-stage functionalization : Leveraging inert C–Br bonds for sequential cross-couplings, enabling modular synthesis of polyfunctional pyrroles.
- Computational modeling : Density functional theory (DFT) studies predict the compound’s reactivity in electrophilic substitutions, guided by bromine’s para-directing effects.
Properties
IUPAC Name |
1-(2,4-dibromophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPDJDBPORLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of Pyrrole Derivatives
The Vilsmeier-Haack (VH) reaction is the most widely reported method for introducing the aldehyde group at the 2-position of the pyrrole ring. This two-step protocol involves:
Step 1: Generation of the Vilsmeier-Haack Reagent
A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) forms the iminium chloride intermediate, which acts as the formylating agent. Optimal stoichiometry uses a 1:1 molar ratio of DMF to POCl₃ at 0–5°C to prevent side reactions.
Step 2: Electrophilic Aromatic Substitution
The pyrrole substrate (e.g., 1-(2,4-dibromophenyl)-1H-pyrrole) reacts with the VH reagent at 90°C for 1–2 hours. The reaction proceeds via electrophilic attack at the α-position of the pyrrole, followed by hydrolysis with aqueous sodium bicarbonate to yield the aldehyde.
Key Parameters:
- Temperature: Elevated temperatures (80–90°C) enhance reaction rates but may degrade thermally sensitive substrates.
- Solvent: Dichloroethane (DCE) or toluene improves reagent solubility and product isolation.
- Yield: 65–83% under microwave-assisted conditions, compared to 54–60% in conventional thermal setups.
Bromination of Phenyl-Substituted Pyrroles
Reaction Optimization and Scalability
Catalyst Screening
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Fe(ClO₄)₃·H₂O | Toluene/AcOH | 50 | 69 | |
| VCl₃ | DCE | 90 | 54 | |
| Mn(OAc)₃ | Toluene | 80 | 48 |
Iron(III) catalysts outperform vanadium and manganese analogs due to superior Lewis acidity and stability under reflux conditions.
Solvent Effects
- Polar Aprotic Solvents (DMF, DCE): Enhance VH reagent activity but complicate purification.
- Toluene/Acetic Acid (1:1): Optimal for iron-catalyzed reactions, balancing reactivity and product solubility.
Structural Characterization
Spectroscopic Data:
- IR (KBr): ν = 1710 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (aldehyde C-H).
- ¹H NMR (400 MHz, CDCl₃): δ 10.28 (s, 1H, CHO), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 7.12–7.05 (m, 1H, pyrrole-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 190.9 (CHO), 136.2–117.4 (Ar-C and pyrrole-C).
- HRMS: m/z 328.89 [M+H]⁺ (calc. 328.99).
Applications and Derivatives
- Porphyrin Synthesis: Serves as a precursor for tetrakis-pyrrole receptors via condensation with dipyrromethanes.
- Fluorescent Dyes: Benzo[k]fluoranthene derivatives exhibit strong emission at 480–520 nm, useful in OLEDs.
- Antimicrobial Agents: Pyrazole-carbaldehyde analogs show activity against E. coli and Pseudomonas aeruginosa.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,4-Dibromophenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dibromophenyl group can enhance its binding affinity to certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Electronic Effects
- Bromine vs. Chlorine/Fluorine : Bromine’s lower electronegativity compared to Cl or F results in weaker electron-withdrawing effects but greater polarizability. This may reduce the aldehyde’s electrophilicity in the dibromo compound compared to fluorinated analogs (e.g., 1-(4-fluorophenyl) derivative) .
Physicochemical Properties
Biological Activity
1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate aldehydes under controlled conditions. The presence of bromine substituents on the phenyl ring is significant as it enhances the compound's reactivity and biological properties. The molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents .
Anticancer Properties
Research has also highlighted the anticancer activity of pyrrole derivatives. In vitro studies involving human cancer cell lines, such as A549 (lung adenocarcinoma), revealed that certain pyrrole compounds significantly reduced cell viability. For example, specific derivatives showed over 66% reduction in viability compared to control treatments like cisplatin . The structure-activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance anticancer efficacy.
Case Studies and Research Findings
- Antitubercular Activity : A study focused on pyrrole-2-carboxamides demonstrated that compounds with electron-withdrawing groups exhibited potent antitubercular activity (MIC < 0.016 μg/mL) . The introduction of bulky substituents significantly improved their effectiveness against Mycobacterium tuberculosis.
- Cytotoxicity Analysis : Evaluating cytotoxicity alongside antimicrobial activity is crucial for drug development. Compounds derived from pyrrole structures were tested for cytotoxic effects on non-cancerous cells, revealing varied toxicity profiles that are essential for therapeutic applications .
- Mechanistic Studies : Molecular docking studies have been employed to understand the binding interactions between these compounds and target enzymes or receptors within pathogens or cancer cells. Such studies provide insights into how structural modifications can influence biological activity .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 | Effective against Gram-positive bacteria |
| Antitubercular | Mycobacterium tuberculosis | < 0.016 | High potency observed |
| Anticancer | A549 (lung adenocarcinoma) | > 66% viability | Significant reduction in cell viability |
| Cytotoxicity | HSAEC-1 KT (non-cancerous) | IC50 > 64 | Low toxicity profile observed |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde?
- Methodology :
- Step 1 : Substitution of pyrrole at the 1-position with a 2,4-dibromophenyl group via nucleophilic aromatic substitution (NAS). A base (e.g., NaH or K₂CO₃) is used to deprotonate pyrrole, followed by reaction with 1,2,4-tribromobenzene or a pre-functionalized aryl halide .
- Step 2 : Formylation at the 2-position of the pyrrole ring using the Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (DoM) followed by quenching with DMF .
- Key Conditions :
- Solvent: DMF or THF (anhydrous)
- Temperature: 0–60°C (depending on reactivity).
- Validation : Monitor reaction progress via TLC or LC-MS.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Aldehyde proton: δ ~9.8–10.2 ppm (singlet).
- Pyrrole protons: δ ~6.5–7.5 ppm (multiplet).
- Aromatic Br substituents: Deshielded carbons at δ ~120–140 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₈Br₂NO: ~352.9 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : Resolve regiochemistry of bromine substitution (e.g., 2,4- vs. 3,5-dibromo isomers) .
Advanced Research Questions
Q. How do competing substitution reactions during synthesis impact yield, and how can they be mitigated?
- Analysis :
- Competing Pathways :
| Pathway | Risk | Mitigation |
|---|---|---|
| Over-alkylation | Multiple aryl substitutions | Use stoichiometric control of aryl halide . |
| Aldehyde oxidation | Formation of carboxylic acid | Conduct formylation under inert atmosphere . |
- Case Study : In , Vilsmeier-Haack formylation of pyrazole derivatives achieved >85% yield by optimizing POCl₃/DMF ratios and reaction time.
- Experimental Design :
- Use DoM with LDA (lithium diisopropylamide) for regioselective formylation.
- Monitor intermediates via in-situ IR for aldehyde C=O stretch (~1700 cm⁻¹).
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Purity Assurance : Validate compound purity via HPLC (>98%) to exclude confounding effects from byproducts (e.g., de-brominated analogs) .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS) for in vitro assays; adjust concentrations based on logP (predicted ~3.5 for dibromophenyl derivatives) .
- Target Validation : Compare binding assays (e.g., SPR, ITC) with computational docking to confirm interactions with proposed targets (e.g., kinase enzymes) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting in pyrrole protons?
- Root Cause :
- Tautomerism : Pyrrole aldehyde can exist as keto-enol tautomers, causing peak splitting.
- Solution : Acquire spectra in deuterated DMSO (stabilizes aldehyde form) or use variable-temperature NMR .
- Case Study : resolved tautomerism in nitrobenzyl-pyrrole derivatives by cooling samples to −40°C.
Structural and Functional Comparisons
Q. How does the 2,4-dibromophenyl substituent influence reactivity compared to other aryl groups?
- Comparative Analysis :
- Experimental Validation : Compare reaction rates in Friedel-Crafts alkylation assays.
Safety and Handling
Q. What precautions are critical when handling this compound?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
